2,5-Diphenyl-2H-tetrazole
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Overview
Description
2,5-Diphenyl-2H-tetrazole is an organic compound with the molecular formula C₁₃H₁₀N₄. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 2,5-Diphenyl-2H-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Diphenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diphenyl-2H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-2H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with negatively charged ions. This stabilization is advantageous for receptor-ligand interactions, making it useful in medicinal chemistry .
Comparison with Similar Compounds
2,5-Diphenyl-2H-tetrazole can be compared with other tetrazole derivatives such as:
1H-Tetrazole: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
5-Substituted Tetrazoles: These compounds are used in various chemical reactions and have different substituents at the 5-position, affecting their reactivity and applications.
The uniqueness of this compound lies in its stability and the specific properties imparted by the diphenyl groups, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
18039-45-7 |
---|---|
Molecular Formula |
C13H10N4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2,5-diphenyltetrazole |
InChI |
InChI=1S/C13H10N4/c1-3-7-11(8-4-1)13-14-16-17(15-13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
OJPYZWGULWNRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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